molecular formula C17H17F3N4 B008682 4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline CAS No. 109028-09-3

4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline

カタログ番号: B008682
CAS番号: 109028-09-3
分子量: 334.34 g/mol
InChIキー: LXFHSCDLMBZYKY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This derivative is distinguished by a 4-methylpiperazine group at position 4 and a trifluoromethyl (-CF₃) substituent at position 6. Pyrrolo[1,2-a]quinoxalines are recognized for modulating serotonin receptors, exhibiting anticancer activity, and acting as antimycobacterial agents . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methylpiperazine moiety contributes to receptor-binding affinity .

特性

IUPAC Name

4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4/c1-22-7-9-23(10-8-22)16-15-3-2-6-24(15)14-5-4-12(17(18,19)20)11-13(14)21-16/h2-6,11H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFHSCDLMBZYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3043730
Record name 4-(4-Methyl-1-piperazinyl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109028-09-3
Record name 4-(4-Methyl-1-piperazinyl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109028-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CGS 12066
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109028093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Methyl-1-piperazinyl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGS 12066B-PARENT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TB4SXQ7HG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Iodine-Catalyzed Cascade Coupling

A metal-free approach employs iodine (I₂) as a catalyst and dimethyl sulfoxide (DMSO) as an oxidant. This method involves sp³/sp² C–H cross-dehydrogenative coupling between 1-(2-aminophenyl)pyrroles and methyl arenes. The reaction proceeds via oxidation of the benzylic carbon to an aldehyde, followed by intramolecular cyclization and oxidative dehydrogenation. Yields range from 53% to 93%, depending on substituents.

Reaction Conditions

  • Catalyst: I₂ (10 mol%)

  • Oxidant: DMSO (2 equiv)

  • Temperature: 80–100°C

  • Time: 12–24 hours

This method avoids transition metals and leverages dioxygen as a terminal oxidant, enhancing sustainability.

Functionalization with Trifluoromethyl and Piperazine Groups

Trifluoromethylation Strategies

Introducing the -CF₃ group at position 7 typically involves:

  • Electrophilic trifluoromethylation using trifluoromethyl iodide (CF₃I) under basic conditions.

  • Nucleophilic agents like (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of fluoride ions.

Example Protocol

  • React pyrrolo[1,2-a]quinoxaline with CF₃I in DMF at 0°C.

  • Add potassium carbonate (K₂CO₃) to deprotonate the aromatic ring.

  • Stir for 6 hours at room temperature.
    Yield: 65–78%.

Piperazine Substitution

The 4-methylpiperazinyl group is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

SNAr Protocol

  • Treat 4-chloropyrroloquinoxaline with excess 1-methylpiperazine in DMSO.

  • Heat at 120°C for 24 hours under nitrogen.
    Yield: 70–85%.

Buchwald-Hartwig Amination

  • Catalyst: Pd₂(dba)₃/Xantphos

  • Base: Cs₂CO₃

  • Solvent: Toluene
    Yield: 80–90%.

Salt Formation and Purification

The free base is converted to salts (e.g., oxalate, maleate) for stability and solubility.

Oxalate Salt Preparation

  • Dissolve the free base in hot ethanol.

  • Add oxalic acid (1:1 molar ratio).

  • Cool to precipitate the salt.
    Properties : Melting point 211–214°C; hygroscopic.

Maleate Salt Preparation

  • React the free base with maleic acid in acetone.

  • Recrystallize from methanol/ether.
    Properties : Melting point 211–214°C; solubility in chloroform and methanol.

Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)Time (h)Key Advantage
I₂/DMSO CouplingI₂53–9312–24Metal-free, aerobic conditions
Fe-Catalyzed OxidationFe(acac)₃60–8018Scalable for gram quantities
Buchwald-HartwigPd₂(dba)₃80–9024High regioselectivity

Recent Advancements and Optimization

Solvent-Free Mechanochemical Synthesis

Ball milling techniques reduce reaction times and eliminate solvents:

  • React 1-(2-nitrophenyl)pyrrole and 1-methylpiperazine with K₂CO₃.

  • Mill at 30 Hz for 2 hours.
    Yield: 75%.

Photocatalytic Methods

Visible-light-driven reactions using eosin Y as a photocatalyst:

  • Irradiate at 450 nm with CF₃SO₂Na as the trifluoromethyl source.
    Yield: 68% .

化学反応の分析

CGS 12066B は、酸化、還元、置換など、いくつかのタイプの化学反応を起こします。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学的研究の応用

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[1,2-a]quinoxaline exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit key signaling pathways involved in cancer progression, particularly the transforming growth factor-beta (TGF-β) pathway, which is often overexpressed in various cancers .

  • Case Study : A series of synthesized derivatives demonstrated significant inhibition of TGF-β signaling in vitro, suggesting potential as a therapeutic agent for cancer treatment .

Central Nervous System (CNS) Disorders

The piperazine component is known for its interaction with serotonin receptors, making this compound a candidate for treating CNS disorders such as anxiety and depression. Preliminary investigations have shown that modifications to the piperazine ring can enhance selectivity towards serotonin receptor subtypes.

  • Research Findings : Compounds similar to 4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline have been shown to possess high affinity for 5HT_1A and 5HT_2A receptors, indicating their potential use in mood disorders .

Synthesis Overview

StepReaction TypeKey ReagentsYield (%)
1CyclizationAniline derivatives + electrophile70-90
2FunctionalizationTrifluoromethylation60-75
3PurificationColumn chromatography-

Biological activity is assessed through various assays including cell viability assays, receptor binding assays, and kinase inhibition studies.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific kinases involved in cancer cell proliferation. For instance, the inhibition of p38α MAP kinase has been documented, showcasing its potential as an anti-inflammatory agent as well .

作用機序

類似の化合物との比較

CGS 12066B は、5-HT1B 受容体に対する高い選択性と効力で独特です。類似の化合物には以下が含まれます。

これらの化合物と比較して、CGS 12066B は、5-HT1B 受容体に対する高い選択性と、さまざまな生理学的および病理学的プロセスにおける受容体の役割に関する洞察を提供する能力のために、主に研究設定で使用されます.

類似化合物との比較

Comparison with Structural Analogs

Piperazinyl-Substituted Derivatives

Piperazine substitutions are common in pyrrolo[1,2-a]quinoxalines to optimize pharmacokinetic properties. Key analogs include:

  • 1-(4-Phenylpiperazinyl)-4-phenylpyrrolo[1,2-a]quinoxaline (1a): Synthesized via palladium-catalyzed coupling, showing moderate cytotoxicity (IC₅₀: ~2–5 µM) .

Key Differences :

  • Substituent Effects : The trifluoromethyl group in the target compound may enhance metabolic stability compared to phenyl or phenethyl groups in analogs like 1a and 1f .
  • Synthesis : The target compound’s synthesis avoids expensive transition metals, unlike 1a , which requires Pd₂(dba)₃ and BINAP .
Table 1: Piperazinyl Derivatives Comparison
Compound Substituents Biological Activity Yield (%) Reference
Target Compound 4-Methylpiperazine, 7-CF₃ Serotonin agonist N/A
1f 4-(2-CF₃-phenethyl)piperazine Antifungal 63
1a 4-Phenylpiperazine Anticancer 48

Anticancer Pyrroloquinoxalines

Pyrrolo[1,2-a]quinoxalines with ethyl carboxylate or aryl groups show potent cytotoxicity:

  • JG1679 : A 4-(3,4,5-trimethoxyphenyl) derivative with IC₅₀ values of 0.8–1.2 µM against leukemia cells .
  • Ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylates: Derivatives 1a and 1m,n exhibit IC₅₀ values of 0.5–2.0 µM with high selectivity indices (>10) .

Key Differences :

  • Potency : The target compound lacks direct IC₅₀ data but shares structural motifs (e.g., piperazine) with highly active analogs.

Antimycobacterial Agents

Pyrrolo[1,2-a]quinoxalines with nitro or methoxy groups show activity against Mycobacterium tuberculosis:

  • 4-Nitro-thiophene derivatives : MIC values of 2–4 µg/mL .
  • 4-Hydrazino derivatives: MIC values of 1–3 µg/mL .

Key Differences :

  • The trifluoromethyl group in the target compound may enhance membrane permeability compared to nitro groups, but direct antimycobacterial data are lacking .

Antiviral Derivatives

  • 4-(5-Nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline: Identified as a SARS-CoV-2 main protease inhibitor via in silico docking .
  • Compound 31 : Shows binding affinity comparable to remdesivir in computational models .

Key Differences :

  • The target compound’s 7-CF₃ group may improve binding affinity over nitro-thiophene substituents due to stronger electron-withdrawing effects .

Brominated Derivatives

  • 7-Bromo-4-(tert-butyl)pyrrolo[1,2-a]quinoxaline: Intermediate for further functionalization; synthesized via regioselective bromination (yield: 65–80%) .
  • 6-Substituted bromo derivatives : Lower reactivity due to steric effects (yield: <50%) .

Key Differences :

  • The target compound’s 7-CF₃ group likely enhances stability compared to bromo substituents, which are prone to nucleophilic substitution .

Structure-Activity Relationships (SAR)

Position 4 : Methylpiperazine enhances serotonin receptor affinity and solubility .

Position 7 : Trifluoromethyl improves metabolic stability and lipophilicity vs. bromo or nitro groups .

Substituent Electronics: Electron-withdrawing groups (e.g., CF₃, NO₂) enhance binding to hydrophobic enzyme pockets .

生物活性

4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline, also known as CGS-12066A maleate salt, is a compound of significant interest in pharmacology due to its serotonergic activity. It is primarily recognized as a selective agonist for the 5-hydroxytryptamine (serotonin) receptor 1B (5-HT1B), with notable implications in mood regulation and potential therapeutic applications in psychiatric disorders.

  • CAS Number : 109028-09-3
  • Molecular Formula : C17H17F3N4
  • Molecular Weight : 334.34 g/mol
  • Purity : ≥98%

The compound exhibits a strong affinity for the 5-HT1B receptor, demonstrating:

  • Selectivity : Approximately 10-fold selectivity over the 5-HT1A receptor and 1000-fold over the 5-HT2C receptor .
  • Agonistic Activity : Acts as a full agonist at the 5-HT1B receptor, influencing serotonergic pathways that are crucial for mood and anxiety regulation .

Pharmacological Studies

Research indicates that CGS-12066A has significant central nervous system (CNS) activity following systemic administration. Key findings include:

  • Mood Regulation : The compound's serotonergic action suggests potential use in treating mood disorders such as depression and anxiety .
  • Neurotransmitter Modulation : It modulates serotonin levels, which can influence various physiological and psychological processes.

In Vitro and In Vivo Studies

Several studies have evaluated the biological activity of this compound:

  • Cell Proliferation Inhibition : In cancer cell lines, CGS-12066A has shown a dose-dependent inhibition of cell growth, potentially through mechanisms involving phosphocholine modulation .
  • Neuroprotective Effects : Preliminary data suggest that the compound may possess neuroprotective properties, although further studies are needed to elucidate these effects comprehensively.

Case Study 1: Mood Disorders

In a controlled study involving animal models of depression, CGS-12066A was administered to assess its effects on behavior and serotonin levels. Results indicated:

  • Enhanced serotonergic transmission correlated with reduced depressive-like behaviors.

Case Study 2: Cancer Research

Investigations into the compound's efficacy against various cancer cell lines revealed:

  • Significant cytotoxic effects with IC50 values indicating effective concentration ranges for therapeutic applications .

Comparative Analysis with Similar Compounds

The following table summarizes key biological activities of CGS-12066A compared to other known serotonergic agents:

Compound NameReceptor AffinitySelectivity (5-HT1B vs. others)Notable Effects
CGS-12066AHigh10x over 5-HT1A; 1000x over 5-HT2CMood enhancement, potential neuroprotection
Compound XModerate3x over 5-HT2AMild anxiolytic effects
Compound YLowNot selectiveGeneral antidepressant effects

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for pyrrolo[1,2-a]quinoxaline derivatives, and how can they be adapted for 4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl) substitution?

  • Methodology : The core scaffold is typically synthesized via intramolecular aromatic nucleophilic displacement. For example, halogenated precursors (e.g., 4-chloro or 7-fluoro derivatives) undergo substitution with amines like piperazine under Pd-catalyzed cross-coupling (e.g., Pd₂(dba)₃/BINAP/t-BuONa in toluene at 100°C) . The trifluoromethyl group is introduced via electrophilic substitution or via pre-functionalized intermediates. Key steps include optimizing reaction time (15–24 hours) and stoichiometry (1.2–1.4 equiv. of piperazine derivatives) to maximize yields (21–63%) .

Q. How can researchers validate the structural integrity of synthesized derivatives?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts (e.g., piperazinyl protons at δ 3.0–3.8 ppm; pyrrolo-quinoxaline aromatic protons at δ 6.5–9.2 ppm) .
  • Elemental Analysis : Ensure ±0.4% deviation from theoretical values .
  • HPLC/TLC : Assess purity (>95%) using ethyl acetate/methanol gradients .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : For antifungal or anticancer screening:

  • Microdilution assays (e.g., against Candida albicans): Determine minimum inhibitory concentrations (MICs) in RPMI-1640 medium .
  • Cell viability assays (e.g., MTT): Test cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can synthetic yields be improved for piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives with electron-withdrawing substituents like trifluoromethyl?

  • Methodology :

  • Catalyst optimization : Replace Pd₂(dba)₃ with Buchwald-Hartwig catalysts (e.g., Pd(OAc)₂/XPhos) to enhance C–N coupling efficiency .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in trifluoromethylation steps .
  • Microwave-assisted synthesis : Reduce reaction time (2–4 hours vs. 15 hours) and improve yields by 10–15% .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodology :

  • SAR analysis : Systematically vary substituents (e.g., 4-methylpiperazine vs. 4-phenylpiperazine) and correlate with bioactivity. For example, 4-methylpiperazine enhances solubility but may reduce membrane permeability vs. bulkier aryl groups .
  • Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from differential metabolism .
  • Computational docking : Model interactions with targets (e.g., CYP51 for antifungals) to identify steric/electronic mismatches .

Q. How can green chemistry principles be integrated into the synthesis of this compound?

  • Methodology :

  • Aerobic oxidation : Replace toxic oxidants (e.g., MnO₂) with O₂ in cyclization steps to form the pyrrolo-quinoxaline core, achieving 80–85% yield .
  • Solvent-free mechanochemical synthesis : Use ball milling for solid-state reactions, reducing waste and energy consumption .

Methodological Recommendations

  • For SAR Studies : Prioritize substituents at the 4-position (piperazine) and 7-position (CF₃) for maximal bioactivity modulation. Use QSAR models to predict logP and polar surface area .
  • For Data Reproducibility : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and validate NMR assignments with 2D experiments (COSY, HSQC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
Reactant of Route 2
Reactant of Route 2
4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。